Dichlorobis(ethylenediamine)rhodium(III)
CAS No.: 15444-62-9
Cat. No.: VC21016276
Molecular Formula: C4H16Cl3N4Rh
Molecular Weight: 329.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15444-62-9 |
|---|---|
| Molecular Formula | C4H16Cl3N4Rh |
| Molecular Weight | 329.46 g/mol |
| IUPAC Name | dichlororhodium(1+);ethane-1,2-diamine;chloride |
| Standard InChI | InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
| Standard InChI Key | WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
| SMILES | C(CN)N.C(CN)N.Cl[Rh+]Cl |
| Canonical SMILES | C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Introduction
Chemical Structure and Properties
Dichlorobis(ethylenediamine)rhodium(III) is a coordination complex with the chemical formula [Rh(en)₂Cl₂]Cl, where "en" represents ethylenediamine (C₂H₈N₂), a bidentate ligand that forms two coordination bonds with the central rhodium atom. The compound exists in both cis and trans isomeric forms, with the trans isomer being more extensively studied in crystallographic research .
Physical and Chemical Properties
The physical and chemical properties of Dichlorobis(ethylenediamine)rhodium(III) are summarized in Table 1:
The molecular structure features a rhodium(III) center in an octahedral coordination environment. Two bidentate ethylenediamine ligands occupy four coordination sites, while two chloride ions occupy the remaining positions. In the trans isomer, the chloride ions are positioned opposite to each other, whereas in the cis isomer, they occupy adjacent positions .
Electronic Structure
As a d⁶ metal complex, Dichlorobis(ethylenediamine)rhodium(III) exhibits characteristic electronic properties. The Rh(III) center is relatively stable in this oxidation state, making it less susceptible to redox reactions compared to other transition metal complexes . The compound displays notable photochemical properties but is relatively inert to thermal reactions, which makes it valuable for studying selective photochemical transformations .
Synthesis Methods
The synthesis of Dichlorobis(ethylenediamine)rhodium(III) typically involves the reaction of rhodium(III) chloride with ethylenediamine in an aqueous solution. The general reaction can be represented as:
RhCl₃ + 2 en → [Rh(en)₂Cl₂]Cl
Laboratory Preparation
The typical laboratory synthesis procedure involves the following steps:
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Dissolution of rhodium(III) chloride trihydrate in water
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Addition of a stoichiometric amount of ethylenediamine (2:1 molar ratio with rhodium)
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Heating the reaction mixture at elevated temperatures (typically 80-100°C)
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Crystallization and isolation of the product
This preparation method yields a mixture of cis and trans isomers, which can be separated through selective crystallization techniques .
Alternative Synthetic Routes
Alternative synthetic approaches involve the use of different rhodium precursors or reaction conditions to control the isomer distribution. For instance, starting with [Rh(en)₃]Cl₃ and performing controlled ligand substitution can provide a more selective route to specific isomers .
Stereochemistry and Isomerism
Dichlorobis(ethylenediamine)rhodium(III) exhibits important stereochemical features that influence its properties and reactivity.
Geometric Isomerism
The compound can exist in two geometric isomers:
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Trans isomer - where the two chloride ligands are positioned opposite to each other
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Cis isomer - where the two chloride ligands are adjacent to each other
These isomers have been characterized using X-ray crystallography, with the trans isomer being more extensively studied in the literature .
Crystal Structure
The crystal structure of trans-Dichlorobis(ethylenediamine)rhodium(III) nitrate has been determined and reported in Acta Crystallographica Section C . The structure confirms the octahedral geometry around the rhodium center, with the two chloride ligands in trans positions and the two bidentate ethylenediamine ligands occupying the equatorial positions.
Chemical Reactions
Dichlorobis(ethylenediamine)rhodium(III) undergoes several types of chemical reactions that are important for understanding its chemistry and applications.
Substitution Reactions
The chloride ligands in Dichlorobis(ethylenediamine)rhodium(III) can be substituted by other ligands such as water, ammonia, or other amines. These substitution reactions typically follow an associative mechanism, characteristic of d⁶ metal complexes .
A notable example is the ammoniation reaction, which can be represented as:
[Rh(en)₂Cl₂]Cl + NH₃ → [Rh(en)₂(NH₃)Cl]Cl₂
This reaction has been studied for analogous cobalt complexes, and similar reaction pathways are observed for rhodium complexes, though with different kinetic parameters .
Photochemical Reactions
Dichlorobis(ethylenediamine)rhodium(III) exhibits interesting photochemical behavior when irradiated with light in the appropriate wavelength range. Unlike cobalt(III) complexes, which often undergo photoredox reactions, rhodium(III) complexes typically undergo photosubstitution reactions without changing the oxidation state of the metal center .
The general photochemical reaction can be represented as:
[Rh(en)₂Cl₂]⁺ + Solvent → [Rh(en)₂Cl(Solvent)]²⁺ + Cl⁻
These photochemical reactions proceed through the population of ligand field excited states, followed by ligand dissociation .
Formation of Outer-Sphere Complexes
Dichlorobis(ethylenediamine)rhodium(III) can form outer-sphere complexes with various anions. Studies on the thermodynamics of these complexation reactions have provided insights into the nature of non-covalent interactions in coordination chemistry .
Comparative studies between dichlorobis(ethylenediamine)rhodium(III) and its iridium analog have shown slight differences in the stability constants of their outer-sphere complexes, reflecting the influence of the metal center on these interactions .
Applications in Research
Dichlorobis(ethylenediamine)rhodium(III) has found applications in various areas of chemical research.
Photochemistry Research
The well-defined photochemical behavior of rhodium(III) amine complexes makes dichlorobis(ethylenediamine)rhodium(III) a valuable system for studying fundamental aspects of inorganic photochemistry. The compound has been used to investigate stereospecific mechanisms in ligand field excited state reactions .
Structural Chemistry
The compound serves as an important model system for understanding the structural chemistry of d⁶ metal complexes. Crystallographic studies of dichlorobis(ethylenediamine)rhodium(III) and its derivatives have contributed to our understanding of metal-ligand bonding in octahedral complexes .
Comparison with Similar Compounds
Dichlorobis(ethylenediamine)rhodium(III) belongs to a broader family of coordination compounds that includes analogous complexes of cobalt, iridium, and platinum. Comparative studies provide valuable insights into trends across the periodic table.
Comparison with Cobalt and Iridium Analogs
Table 2 presents a comparison of selected properties among dichlorobis(ethylenediamine) complexes of different metals:
The rhodium complex shows intermediate properties between the cobalt and iridium analogs, reflecting the trends across the group 9 elements .
Different Counterions and Their Effects
Dichlorobis(ethylenediamine)rhodium(III) can exist with different counterions, including chloride, nitrate, perchlorate, and hydrogen oxalate. The choice of counterion can influence the solid-state structure, solubility, and certain chemical properties of the complex .
For example, the crystallographic studies of trans-dichlorobis(ethylenediamine)rhodium(III) nitrate and hydrogen oxalate salts have revealed different crystal packing arrangements and intermolecular interactions .
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